molecular formula C6H6F3N3 B1339827 6-(Trifluoromethyl)pyridine-2,3-diamine CAS No. 683242-79-7

6-(Trifluoromethyl)pyridine-2,3-diamine

Cat. No. B1339827
CAS RN: 683242-79-7
M. Wt: 177.13 g/mol
InChI Key: MUAUJMRIVQEHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)pyridine-2,3-diamine, also known as 6-TFMPDA, is an organic compound used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline solid with a melting point of 81–83 °C and a boiling point of 132 °C. 6-TFMPDA is a trifluoromethylated amine and is a derivative of pyridine. It is a versatile compound that has a variety of uses in the laboratory, including in the synthesis of organic compounds and in the production of pharmaceutical products.

Scientific Research Applications

Metal Coordination and Crystal Engineering

6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and similar compounds are used to chelate suitable metals, particularly Ag(I), to create predictable structures held together by coordinative interactions and hydrogen bonds. These structures are significant in crystal engineering due to their ability to form reliable hydrogen bonding patterns (Duong, Métivaud, Maris, & Wuest, 2011).

Synthesis of Fluorinated Polyimides

Compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine lead to novel fluorinated polyimides, which exhibit low water absorption rates, low dielectric constants, and high thermal stability. These polyimides form transparent films with significant mechanical strength, making them valuable in various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).

Synthesis and Characterization of Organosoluble Polymers

4-(1-pyrene)-2,6-bis(4-aminophenyl)pyridine, a diamine containing a pyridine group, is used in creating poly(pyridine−imide) polymers. These polymers are notable for their solubility in various solvents, excellent thermal stability, and unique optical properties, such as strong fluorescence upon protonation with protic acid (Liaw, Wang, & Chang, 2007).

Luminescent Compounds and Spin-State Transitions

Certain derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands are used in synthesizing luminescent lanthanide compounds for biological sensing. Iron complexes formed from these ligands exhibit unusual thermal and photochemical spin-state transitions, making them of interest in material science (Halcrow, 2005).

Development of Metal String Complexes

Pyrazine-modulated oligo-alpha-pyridylamino ligands, like N2-(pyrazin-2-yl)-N6-(6-(pyrazin-2-ylamino)pyridin-2-yl)pyridine-2,6-diamine, are crucial in synthesizing linear heptacobalt(II) metal string complexes. These complexes exhibit unique magnetic behavior and potential applications in molecular electronics (Wang et al., 2007).

Synthesis of Novel Organic Compounds

Research on the reaction products from hexafluorobiacetyl and ortho-diamines, including 6-(Trifluoromethyl)pyridine-2,3-diamine, focuses on understanding how trifluoromethyl groups stabilize covalently bound hydrates. This is essential for synthesizing novel organic compounds with potential biomedical applications (Cushman, Wong, & Bacher, 1986).

Chemosensors and Optical Materials

Compounds derived from diamines containing heterocyclic pyridine and triphenylamine substituents are utilized in creating poly(pyridine-imide) acid chemosensors. These materials exhibit unique optical properties like fluorescence upon protonation with acid, making them suitable for "off–on" fluorescent switchers for acids (Wang, Liou, Liaw, & Chen, 2008).

Future Directions

The future directions for the research and application of “6-(Trifluoromethyl)pyridine-2,3-diamine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)pyridine-2,3-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure enhances its reactivity and binding affinity. This compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thus affecting the metabolism of other compounds .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may inhibit certain kinases, thereby altering signal transduction pathways and affecting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group enhances its binding affinity, allowing it to interact more effectively with target proteins. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s impact becomes more significant beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting the metabolism of other compounds. This compound may also impact metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with cofactors and other biomolecules further modulate its effects on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, influencing its localization and accumulation. This compound’s distribution can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUJMRIVQEHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470480
Record name 6-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683242-79-7
Record name 6-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine from step (a) above (220 mg, 0.7 mmol) in 1:1 TFA/DCM (4 mL) was stirred at room temperature for 90 min. The reaction mixture was concentrated to yield a gummy residue, which was dissolved in MeOH (2 mL) and purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile) to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 178 (M+1).
Name
N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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